![molecular formula C16H23N3OS B2671707 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 730951-04-9](/img/structure/B2671707.png)
3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, and specific optical rotation. For “3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one”, the molecular weight is 305.43832 . No further information on its physical and chemical properties was found in the available resources.Scientific Research Applications
Green Synthesis Protocols
A study highlights a green protocol for synthesizing bisquinolines, including compounds structurally similar to 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one, through the double Friedlander reaction in water. This method offers a more environmentally friendly approach to producing these compounds, showcasing an interest in sustainable chemistry practices (Paul, Muthusubramanian, & Bhuvanesh, 2011).
Antimicrobial Applications
Another area of research focuses on the potential antimicrobial properties of quinazoline derivatives. Synthesis and characterization efforts have led to the identification of new quinazolines as potential antimicrobial agents, indicating the relevance of these compounds in developing new treatments for bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Antitumor Activity
The antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted compounds, related to the structural framework of 3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one, has been evaluated, with certain derivatives showing significant in vivo activity against P388 lymphocytic leukemia. This suggests the potential of these compounds in cancer therapy (Anderson, Heider, Raju, & Yucht, 1988).
Enhanced Solubility and Optical Properties
Research into the solubility and optical properties of molecular complexes, including those based on the sulfonate–pyridinium supramolecular synthon, highlights the structural versatility of quinazoline derivatives. The enhancement in solubility and optical behavior of these compounds underlines their potential for various scientific applications, particularly in materials science (Ahmad, Ganie, & Dar, 2020).
Synthesis and Characterization of Antimicrobial Agents
The synthesis and evaluation of 1,2,3-triazoles containing quinoline moiety demonstrate the antimicrobial potential of these compounds, further extending the application of quinazoline derivatives in the field of antimicrobial research. Some of these compounds have shown significant activity against a range of bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).
properties
IUPAC Name |
3-[2-[di(propan-2-yl)amino]ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-11(2)18(12(3)4)9-10-19-15(20)13-7-5-6-8-14(13)17-16(19)21/h5-8,11-12H,9-10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOVKIGEHVBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1C(=O)C2=CC=CC=C2NC1=S)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[Bis(propan-2-yl)amino]ethyl}-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)
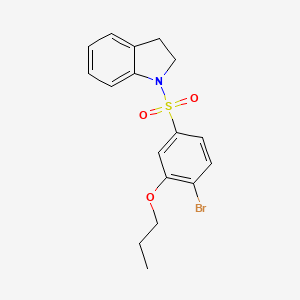
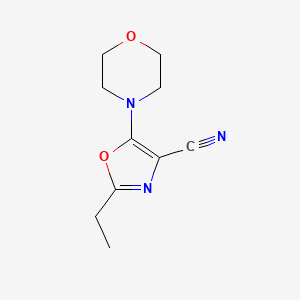
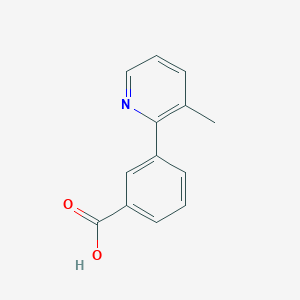
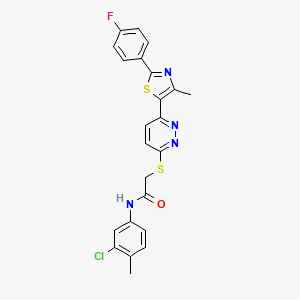
![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)
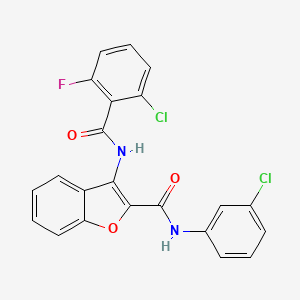
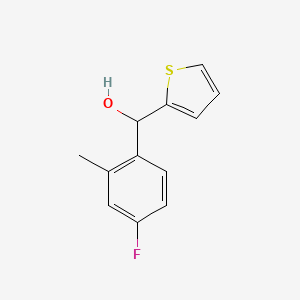
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)